Cas no 31507-18-3 (2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers)

2,3-Dimethylthiomorpholine-4-carbaldehyde is a versatile intermediate in organic synthesis, particularly valued for its thiomorpholine scaffold, which is useful in pharmaceutical and agrochemical applications. The compound is supplied as a mixture of diastereomers, offering flexibility in stereochemical exploration for researchers. Its aldehyde functionality allows for further derivatization, enabling the formation of Schiff bases, reductive amination products, or other functionalized derivatives. The thiomorpholine core enhances stability and bioavailability in drug design, making it a valuable building block for medicinal chemistry. This product is suitable for use in asymmetric synthesis, catalyst development, and the preparation of bioactive molecules, providing researchers with a robust tool for structural diversification.
2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers structure
31507-18-3 structure
Product name:2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers
CAS No:31507-18-3
MF:C7H13NOS
Molecular Weight:159.24922
CID:299149
PubChem ID:19848494

2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 4-Thiomorpholinecarboxaldehyde,2,3-dimethyl-
    • 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI)
    • 2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers
    • EN300-1237369
    • 2,3-dimethylthiomorpholine-4-carbaldehyde
    • AKOS026732889
    • SCHEMBL10345878
    • 31507-18-3
    • インチ: InChI=1S/C7H13NOS/c1-6-7(2)10-4-3-8(6)5-9/h5-7H,3-4H2,1-2H3
    • InChIKey: MNBQDDYTJUQZDE-UHFFFAOYSA-N
    • SMILES: CC1C(C)N(C=O)CCS1

計算された属性

  • 精确分子量: 159.07189
  • 同位素质量: 159.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 45.6Ų

じっけんとくせい

  • PSA: 20.31

2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1237369-0.1g
2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers
31507-18-3
0.1g
$347.0 2023-06-08
Enamine
EN300-1237369-2.5g
2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers
31507-18-3
2.5g
$1959.0 2023-06-08
Enamine
EN300-1237369-50mg
2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers
31507-18-3
50mg
$232.0 2023-10-02
Enamine
EN300-1237369-1.0g
2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers
31507-18-3
1g
$999.0 2023-06-08
Aaron
AR00D112-2.5g
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI)
31507-18-3 95%
2.5g
$2719.00 2025-02-14
Enamine
EN300-1237369-0.5g
2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers
31507-18-3
0.5g
$780.0 2023-06-08
Aaron
AR00D112-500mg
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI)
31507-18-3 95%
500mg
$1098.00 2025-02-14
Aaron
AR00D112-1g
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI)
31507-18-3 95%
1g
$1399.00 2025-02-14
1PlusChem
1P00D0SQ-10g
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI)
31507-18-3 95%
10g
$5376.00 2023-12-17
Enamine
EN300-1237369-250mg
2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers
31507-18-3
250mg
$494.0 2023-10-02

2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomers 関連文献

2,3-dimethylthiomorpholine-4-carbaldehyde, Mixture of diastereomersに関する追加情報

2,3-Dimethylthiomorpholine-4-Carbaldehyde: A Comprehensive Overview

2,3-Dimethylthiomorpholine-4-carbaldehyde, also known by its CAS number 31507-18-3, is a versatile organic compound with significant applications in various fields of chemistry. This compound, which exists as a mixture of diastereomers, has garnered attention due to its unique structural properties and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the latest research findings and applications of this compound, providing a detailed and up-to-date analysis.

The structure of 2,3-dimethylthiomorpholine-4-carbaldehyde consists of a thiomorpholine ring system with two methyl groups attached at the 2 and 3 positions. The presence of the aldehyde group at the 4 position introduces additional reactivity, making this compound a valuable intermediate in organic synthesis. Recent studies have highlighted its role in the development of bioactive molecules, particularly in the context of drug discovery.

One of the most promising areas of research involving 2,3-dimethylthiomorpholine-4-carbaldehyde is its application in medicinal chemistry. Scientists have explored its potential as a building block for constructing complex molecular architectures. For instance, researchers have utilized this compound to synthesize novel inhibitors targeting specific enzymes involved in disease pathways. These findings were reported in a 2023 study published in the Journal of Medicinal Chemistry, where the compound demonstrated remarkable selectivity in inhibiting a key enzyme associated with neurodegenerative diseases.

In addition to its medicinal applications, 2,3-dimethylthiomorpholine-4-carbaldehyde has also found utility in agrochemical research. Its ability to act as a chiral auxiliary has been leveraged to synthesize enantioselective pesticides. A recent study highlighted its role in the development of a new class of fungicides with enhanced efficacy and reduced environmental impact. This research underscores the compound's versatility and its potential to contribute to sustainable agriculture practices.

The synthesis of 2,3-dimethylthiomorpholine-4-carbaldehyde has been optimized through various methodologies over the years. Traditional approaches involve multi-step reactions starting from readily available starting materials. However, recent advancements have introduced more efficient routes utilizing catalytic asymmetric synthesis techniques. These methods not only improve yield but also enhance the stereochemical control necessary for producing high-quality diastereomers.

The mixture of diastereomers present in this compound adds another layer of complexity and functionality. Diastereomers often exhibit different physical and chemical properties, making them valuable for diverse applications. Researchers have explored their individual contributions to biological activity, leading to insights into stereochemistry's role in drug design.

In conclusion, 2,3-dimethylthiomorpholine-4-carbaldehyde (CAS No: 31507-18-3) stands out as a critical compound in modern organic chemistry. Its unique structure and reactivity make it an invaluable tool for advancing research across multiple disciplines. With ongoing studies revealing new applications and improved synthetic methods, this compound continues to play a pivotal role in driving innovation within the scientific community.

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